molecular formula C21H27N3O5 B2709663 N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034617-67-7

N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2709663
CAS No.: 2034617-67-7
M. Wt: 401.463
InChI Key: XVOGBAJMHNOEKH-UHFFFAOYSA-N
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Description

N-{[2-(2-Methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine carboxamide core. This class of compounds is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Compounds with similar structural motifs, such as pyridinecarboxamides and pyrrolopyridinones, have been investigated for their potential therapeutic applications, including as antineoplastic agents . The structure includes a 2-(2-methoxyethoxy) substituent on one pyridine ring and a (oxan-4-yl)methoxy group on another, which may influence its physicochemical properties and binding affinity to biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to conduct their own specific activity and safety testing to determine the compound's suitability for their applications.

Properties

IUPAC Name

N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-26-10-11-28-19-12-17(2-6-22-19)14-24-21(25)18-3-7-23-20(13-18)29-15-16-4-8-27-9-5-16/h2-3,6-7,12-13,16H,4-5,8-11,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOGBAJMHNOEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)CNC(=O)C2=CC(=NC=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-(2-methoxyethoxy)pyridine, tetrahydro-2H-pyran-4-ylmethanol, and isonicotinic acid or its derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: Reacting 2-(2-methoxyethoxy)pyridine with a suitable alkylating agent to introduce the pyridin-4-ylmethyl group.

    Esterification: Converting tetrahydro-2H-pyran-4-ylmethanol to its corresponding ester.

    Amidation: Coupling the ester with isonicotinic acid or its derivatives to form the final isonicotinamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the evidence, focusing on substituent effects, molecular properties, and biological activities.

Structural and Functional Group Comparisons

Compound Name/ID Key Substituents Molecular Weight (g/mol) Biological Activity Source
Target Compound 2-(2-Methoxyethoxy)pyridin-4-yl methyl; 2-(oxan-4-yl)methoxy Not reported Unknown (hypothesized based on analogs) N/A
(Compound 44) Thiazole, cyclopropanecarboxamide, 2-(2-methoxyethoxy)pyridine 396 (MH+) Prion disease treatment (in vitro activity)
(Derivative 13) Trifluoromethyl, ester groups ~350–400 (estimated) Anticancer (nanomolar GI50)
4-Methoxyphenyl methyl 242.28 Safety data reported (no activity specified)
(Mosliciguat) Morpholine, hydroxyethoxy, trifluoromethyl 526.47 Antineoplastic (clinical candidate)

Key Findings

Substituent Impact on Bioactivity The 2-(2-methoxyethoxy) group in the target compound and ’s Compound 44 enhances solubility due to its hydrophilic ether chain. This group is also present in ’s mosliciguat, where it contributes to improved bioavailability . The oxan-4-yl (tetrahydropyran) methoxy substituent in the target compound introduces steric bulk and moderate lipophilicity, which may influence membrane permeability and target engagement.

Pyridine Core Modifications The target compound’s dual pyridine scaffold is distinct from ’s thiazole-containing analog. Thiazole rings often enhance metabolic stability but may reduce CNS penetration compared to pyridines . ’s trifluoromethylpyridine derivatives exhibit potent anticancer activity, suggesting that electron-withdrawing groups (e.g., CF3) enhance cytotoxicity.

Pharmacological Hypotheses The oxane ring in the target compound may confer stability against oxidative metabolism, similar to tetrahydropyran derivatives in protease inhibitors.

Biological Activity

N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide, a compound with the CAS Number 2034431-18-8, has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C15H22N2O4
  • Molecular Weight: 294.3462
  • SMILES Notation: COCCOc1nccc(c1)C(=O)NCC1CCOCC1

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC15H22N2O4
Molecular Weight294.3462
CAS Number2034431-18-8
SMILESCOCCOc1nccc(c1)C(=O)NCC1CCOCC1

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives with a pyridine moiety have been evaluated for their activity against Mycobacterium tuberculosis.

Case Study: Antituberculosis Activity
A study focused on novel riminophenazine derivatives reported that compounds with similar structural features demonstrated potent antituberculosis activity. The minimum inhibitory concentration (MIC) values were determined using the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv. Notably, some compounds showed an MIC below 0.5 µg/mL, indicating strong antibacterial efficacy .

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed against various human cancer cell lines. The results indicated varying degrees of cytotoxicity, particularly against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells.

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
5aHepG2<100
5bDU145<100
5iMBA-MB-231<50

The compound 5i exhibited the most promising anticancer activity across all tested lines, suggesting a potential therapeutic role in cancer treatment .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the pyridine and oxane moieties contribute to its interaction with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring have been shown to significantly affect biological activity. For instance, the introduction of larger substituents has been linked to increased potency against cancer cell lines .

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